molecular formula C15H12FNO2S B144474 Benzothiazole, 2-(3,4-dimethoxyphenyl)-5-fluoro- CAS No. 872726-44-8

Benzothiazole, 2-(3,4-dimethoxyphenyl)-5-fluoro-

Cat. No. B144474
M. Wt: 289.3 g/mol
InChI Key: ZRLSVQBGBBYEAZ-UHFFFAOYSA-N
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Description

Benzothiazole derivatives, particularly 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, have been extensively studied due to their potent and selective inhibitory activity against various cancer cell lines, including lung, colon, and breast cancer . These compounds are synthesized based on the discovery of their antitumor properties and have shown promise as potential therapeutic agents due to their ability to inhibit cell proliferation at very low concentrations .

Synthesis Analysis

The synthesis of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole and its analogs typically involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Modifications to established synthetic routes, such as the Jacobsen cyclization, have allowed for the production of regioisomeric fluorobenzothiazoles . Additionally, efficient one-step syntheses have been reported for related fluorinated benzothiazoles, which could potentially be applied to parallel synthesis .

Molecular Structure Analysis

Structural studies of benzothiazole derivatives, including crystal and molecular structure determinations, have been conducted to understand their binding properties and stability . These studies have revealed that non-hydrogen bonding substituents can confer greater stability to the benzothiazole molecules .

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions, including cyclization, alkylation, and reactions under sharpless conditions through click chemistry approaches . These reactions are crucial for the synthesis of novel compounds with potential antimicrobial and anticancer activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms can significantly affect the cytotoxicity and specificity of these compounds against cancer cell lines . The introduction of fluorine-18 has been explored for the development of radiolabeled compounds for potential use in cancer imaging . Additionally, the sensitivity of benzothiazole derivatives to pH changes and their selectivity in metal cation binding have been investigated for applications in fluorescent probes .

Scientific Research Applications

Therapeutic Potential and Chemotherapeutic Applications

Therapeutic Potential and Patent Review

Benzothiazoles are recognized for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Their simple structural motif, especially the 2-arylbenzothiazoles, has been investigated for potential antitumor applications. Several benzothiazole derivatives are in clinical use for treating diverse diseases, highlighting their significance in drug discovery and development. This versatility and the capability of benzothiazoles to act as ligands for various biomolecules have made them a focus in medicinal chemistry for developing new therapeutic agents, particularly for cancer treatment (Kamal, Hussaini, & Malik, 2015).

Advancements in Chemotherapeutics

Recent studies have emphasized the structural modifications of benzothiazole scaffolds to develop new antitumor agents. The benzothiazole core has demonstrated a promising biological profile, encouraging the design and synthesis of novel benzothiazoles and their conjugates as potential chemotherapeutics. These advancements aim at exploring the therapeutic applications of benzothiazoles in cancer chemotherapy, with a particular interest in understanding the structure-activity relationships and mechanisms underlying their anticancer activity (Ahmed et al., 2012).

Pharmacological Diversity and SAR

Comprehensive Review of Benzothiazole Derivatives

Benzothiazole (BTA) derivatives are pivotal in medicinal chemistry, offering a high degree of structural diversity beneficial for new therapeutic agents' discovery. The wide range of pharmacological activities of BTA derivatives indicates their significant potential in drug development. Research has continuously explored BTA-based compounds for various medicinal applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This ongoing development in BTA-based medicinal chemistry highlights its importance in the search for new therapeutic agents with high potency and reduced toxicity (Keri et al., 2015).

SAR and Importance in Medicinal Chemistry

The unique structure of benzothiazoles, particularly the presence of a methine center in the thiazole ring, contributes to their diverse biological activities. Benzothiazole derivatives have shown efficacy in treating various conditions, including viral, microbial, and allergic reactions, diabetes, tumors, and inflammation. Their role in medicinal chemistry is rapidly evolving, with structural variations leading to a broad spectrum of biological activities. This highlights the scaffold's significance in synthesizing bioactive molecules and developing new therapeutic agents (Bhat & Belagali, 2020).

Future Directions

The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2S/c1-18-12-5-3-9(7-13(12)19-2)15-17-11-8-10(16)4-6-14(11)20-15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLSVQBGBBYEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(S2)C=CC(=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236247
Record name GW-610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazole, 2-(3,4-dimethoxyphenyl)-5-fluoro-

CAS RN

872726-44-8
Record name GW-610
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872726448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-610
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3XWA9LQ3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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